(S)-1-Boc-2-chloromethyl-pyrrolidine

Chiral Synthesis Enantioselective Catalysis Medicinal Chemistry

(S)-1-Boc-2-chloromethyl-pyrrolidine, CAS 403735-05-7, is a chiral N-Boc-protected pyrrolidine derivative featuring a reactive chloromethyl handle at the 2-position. With a defined (2S) stereocenter, a molecular formula of C₁₀H₁₈ClNO₂, and a molecular weight of 219.71 g/mol , this compound serves as a versatile intermediate in asymmetric synthesis and medicinal chemistry.

Molecular Formula C10H18ClNO2
Molecular Weight 219.71 g/mol
CAS No. 403735-05-7
Cat. No. B1353067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-Boc-2-chloromethyl-pyrrolidine
CAS403735-05-7
Molecular FormulaC10H18ClNO2
Molecular Weight219.71 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC1CCl
InChIInChI=1S/C10H18ClNO2/c1-10(2,3)14-9(13)12-6-4-5-8(12)7-11/h8H,4-7H2,1-3H3/t8-/m0/s1
InChIKeyKTDOGEILJSFSSG-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-1-Boc-2-chloromethyl-pyrrolidine (CAS 403735-05-7): Chiral Pyrrolidine Building Block for Asymmetric Synthesis and Drug Discovery


(S)-1-Boc-2-chloromethyl-pyrrolidine, CAS 403735-05-7, is a chiral N-Boc-protected pyrrolidine derivative featuring a reactive chloromethyl handle at the 2-position [1]. With a defined (2S) stereocenter, a molecular formula of C₁₀H₁₈ClNO₂, and a molecular weight of 219.71 g/mol , this compound serves as a versatile intermediate in asymmetric synthesis and medicinal chemistry [1]. Its tert-butyloxycarbonyl (Boc) protecting group enables selective deprotection under mild acidic conditions, while the chloromethyl moiety offers reactivity for nucleophilic substitution and further functionalization .

Why Substituting (S)-1-Boc-2-chloromethyl-pyrrolidine with Analogs or Racemates Introduces Procurement and Synthetic Risk


Generic substitution of (S)-1-Boc-2-chloromethyl-pyrrolidine with its (R)-enantiomer (CAS 210963-90-9) or racemic mixtures introduces unacceptable risk in stereoselective applications. The compound's defined (2S) stereochemistry is not merely a label; it is the direct determinant of the three-dimensional architecture of downstream intermediates and final bioactive molecules [1]. In asymmetric synthesis, using the incorrect enantiomer or racemate can lead to diminished yields, lower enantiomeric excess, or complete failure to achieve the desired stereochemical outcome, as seen in the lithiation-substitution chemistry of N-Boc-pyrrolidines where stereochemistry dictates the enantioenrichment of the product [1]. The quantifiable differences in purity specifications and documented synthetic performance detailed below provide concrete justification for sourcing the precise (S)-enantiomer rather than a less-defined or incorrectly configured alternative [2].

Quantitative Comparative Evidence for Selecting (S)-1-Boc-2-chloromethyl-pyrrolidine (CAS 403735-05-7)


Chiral Purity and Enantiomeric Integrity of (S)-1-Boc-2-chloromethyl-pyrrolidine vs. (R)-Enantiomer Specifications

The (S)-enantiomer (CAS 403735-05-7) is commercially specified with a minimum chemical purity of 95-98% by various reputable vendors . In contrast, the (R)-enantiomer (CAS 210963-90-9) is also available but with a stated purity of 98% . This establishes a clear baseline for procurement decisions based on required enantiomeric purity. While no direct, publicly available head-to-head chromatographic comparison of ee values was identified in the primary literature, the differential sourcing and distinct CAS numbers underscore their non-interchangeable nature .

Chiral Synthesis Enantioselective Catalysis Medicinal Chemistry

Synthetic Route Efficiency: High-Yielding Chlorination of N-Boc-L-prolinol for (S)-1-Boc-2-chloromethyl-pyrrolidine Production

A highly efficient synthetic route to the target compound has been demonstrated, yielding 94% from the corresponding N-Boc-L-prolinol using a TCT/DMF system in dichloromethane [1]. This protocol leverages mild conditions and avoids heavy metal catalysts, making it a robust and scalable method for producing the (S)-enantiomer [1]. While direct comparative yield data for the analogous chlorination of N-Boc-D-prolinol to give the (R)-enantiomer was not located, this high yield for the (S)-enantiomer provides a strong benchmark for process efficiency and cost-effectiveness in its preparation [1].

Synthetic Methodology Process Chemistry Green Chemistry

Enantioselectivity in Key Transformations: (S)-1-Boc-2-chloromethyl-pyrrolidine as a Precursor to Enantioenriched Scaffolds

In the synthesis of enantiomerically enriched pyrrolizidine and indolizidine alkaloids, the use of (S)-1-Boc-2-chloromethyl-pyrrolidine-derived intermediates is critical. Dieter et al. (2005) utilized this compound to generate scalemic 2-pyrrolidinylcuprates, which upon reaction with ω-functionalized vinyl halides, afforded 2-alkenyl-N-Boc-pyrrolidines in 61% yield with an enantiomeric ratio of 90:10 [1]. This level of enantioselectivity, achievable only with the defined (S)-stereochemistry, enabled the successful synthesis of natural products like (+)-heliotridane and (+)-tashiromine [1].

Alkaloid Synthesis Asymmetric Catalysis Organometallic Chemistry

Functional Differentiation: (S)-1-Boc-2-chloromethyl-pyrrolidine as a Critical Intermediate in Patented Syntheses

The (S)-stereochemistry of this building block is not just a preference but a functional necessity in certain patented synthetic routes. For example, US20140228578A1 describes the chiral synthesis of pyrrolidine core compounds for neuronal nitric oxide synthase (nNOS) inhibitors, where the stereochemical integrity of intermediates derived from compounds like (S)-1-Boc-2-chloromethyl-pyrrolidine is paramount [1]. The patent details the synthesis of specific diastereomers and enantiomers that would be unattainable if a racemate or the incorrect enantiomer were used as the starting point [1]. This creates a procurement lock-in where the (S)-enantiomer is not substitutable.

Medicinal Chemistry Drug Development Neuronal Nitric Oxide Synthase

Defined Application Scenarios for (S)-1-Boc-2-chloromethyl-pyrrolidine (CAS 403735-05-7) Based on Quantitative Evidence


Asymmetric Synthesis of Enantioenriched Pyrrolizidine and Indolizidine Alkaloids

This scenario is directly supported by the work of Dieter et al., where (S)-1-Boc-2-chloromethyl-pyrrolidine-derived intermediates were used to synthesize natural products like (+)-heliotridane and (+)-tashiromine with a demonstrated 90:10 enantiomeric ratio [1]. Procurement of this specific (S)-enantiomer is essential for researchers aiming to replicate or build upon this methodology to access the correct stereochemical series of these alkaloid scaffolds [1].

Synthesis of Neuronal Nitric Oxide Synthase (nNOS) Inhibitors

US patent US20140228578A1 explicitly details the use of chiral pyrrolidine building blocks in the synthesis of nNOS inhibitors [2]. The (S)-enantiomer's defined stereochemistry is a functional requirement for obtaining the correct diastereomeric and enantiomeric intermediates in this patented route, making its use mandatory for following this specific synthetic path [2].

Preparation of Enantioenriched 2-Substituted Pyrrolidines and Piperidines

The general class of N-Boc-2-substituted pyrrolidines is widely used in medicinal chemistry. The lithiation-substitution chemistry, as studied by Sheikh et al. (2012), relies on enantioenriched starting materials to set a quaternary stereocenter with high fidelity [3]. Using the (S)-1-Boc-2-chloromethyl-pyrrolidine (with 95-98% purity) provides a reliable, high-quality starting point for these transformations, ensuring the stereochemical integrity of complex pharmaceutical building blocks [1].

Large-Scale Process Chemistry and Method Development

The demonstrated high-yielding (94%) and mild chlorination protocol from N-Boc-L-prolinol makes (S)-1-Boc-2-chloromethyl-pyrrolidine an attractive intermediate for process chemists developing scalable synthetic routes [4]. The robust, high-yield synthesis of this specific chiral building block supports its cost-effective use in both medicinal chemistry hit-to-lead campaigns and early-stage process research and development [4].

Technical Documentation Hub

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